MCHR1 Antagonist Activity: 3,4-Difluoro vs. Other Substitution Patterns
The 3,4-difluorobenzamide moiety is a critical pharmacophoric element for potent MCHR1 antagonism. The lead compound ATC0175, which integrates this exact moiety, exhibits an MCHR1 binding IC50 of 7.23 ± 0.59 nM and a functional antagonism IC50 of 3.4 nM [1][2]. This potency is the result of extensive SAR studies optimizing the benzamide ring's substitution. While direct comparative data for the isolated N-(4-aminocyclohexyl)-3,5-difluorobenzamide fragment is not commonly reported in primary literature, the optimization trail culminating in ATC0175 explicitly selected the 3,4-difluoro pattern over numerous other analogs, linking it to superior target engagement [1].
| Evidence Dimension | MCHR1 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 3.4 nM (functional, as part of ATC0175) / 7.23 nM (binding, as part of ATC0175) |
| Comparator Or Baseline | Other fluorobenzamide substitution patterns explored in the same lead series; specific data for the 3,5-difluoro fragment alone is not publicly available as a direct comparator. |
| Quantified Difference | Not applicable; basis for differentiation is the selection of 3,4-difluoro as the optimal substitution pattern from a multi-compound SAR study. |
| Conditions | MCH-R1 binding assay (human) and functional MCH-increased [35S]GTPγS binding assay. |
Why This Matters
Confirms that the 3,4-difluoro pattern is not interchangeable; it was the optimized endpoint for potency, directly justifying its procurement over other isomers for MCHR1-targeted synthesis.
- [1] Kanuma, K., et al. (2005). Lead optimization of 4-(dimethylamino)quinazolines, potent and selective antagonists for the melanin-concentrating hormone receptor 1. Bioorganic & Medicinal Chemistry Letters, 15(13), 3229-3233. View Source
- [2] Chaki, S., et al. (2005). Anxiolytic- and Antidepressant-Like Profile of ATC0065 and ATC0175: Nonpeptidic and Orally Active Melanin-Concentrating Hormone Receptor 1 Antagonists. Journal of Pharmacology and Experimental Therapeutics, 313(2), 831-839. View Source
